molecular formula C29H30N2O6 B558241 Boc-4-(fmoc-amino)-l-phenylalanine CAS No. 114346-31-5

Boc-4-(fmoc-amino)-l-phenylalanine

Cat. No. B558241
M. Wt: 502,57 g/mole
InChI Key: ZKSJJSOHPQQZHC-VWLOTQADSA-N
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Description

“Boc-4-(fmoc-amino)-l-phenylalanine” is a compound used in the field of peptide synthesis . It is a type of amino acid that is used for preparing water-soluble highly helical peptides .


Synthesis Analysis

The synthesis of “Boc-4-(fmoc-amino)-l-phenylalanine” involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .


Molecular Structure Analysis

The molecular structure of “Boc-4-(fmoc-amino)-l-phenylalanine” is represented by the empirical formula C29H30N2O6 . It has a molecular weight of 502.56 . The InChI code for this compound is 1S/C29H30N2O6/c1-29(2,3)37-28(35)31-25(26(32)33)16-18-12-14-19(15-13-18)30-27(34)36-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,34)(H,31,35)(H,32,33)/t25-/m0/s1 .


Chemical Reactions Analysis

The chemical reactions involving “Boc-4-(fmoc-amino)-l-phenylalanine” are typically associated with peptide synthesis . The reactions involve the use of isocyanate intermediates, which are generated in situ .


Physical And Chemical Properties Analysis

“Boc-4-(fmoc-amino)-l-phenylalanine” is a white to off-white powder . The compound should be stored at temperatures between 0-8°C .

Scientific Research Applications

  • Native Chemical Ligation at Phenylalanine : Erythro-N-Boc-β-mercapto-l-phenylalanine enables native chemical ligation at phenylalanine, useful in peptide synthesis (Crich & Banerjee, 2007).

  • Synthesis of Phosphotyrosyl Peptide Analogues : The synthesis of 4-phosphono(difluoromethyl)-D,L-phenylalanine and its Boc or Fmoc derivatives aids in the solid-phase synthesis of SH2-related peptides containing nonhydrolyzable phosphotyrosyl mimetics (Burke et al., 1993).

  • Development of Amino Acids with Modified Electronic and Steric Properties : NH-Boc- or NH-Fmoc-protected l-phenylalanines with diverse functionalities offer altered electronic and steric properties, beneficial for creating specific amino acid derivatives (Illuminati et al., 2022).

  • Coupling Reaction of L-Phenylalanine : Boc, Z, and Fmoc as protecting groups have been used for the successful amino group protection of L-phenylalanine, leading to new conjugated products (Y. Dacheng, 2009).

  • Synthesis of Biotinylated Amino Acids : Boc-L-Aph and Fmoc-L-lysine have been prepared using different coupling reagents, contributing to the preparation of biotinylated compounds (Feng et al., 2010).

  • Synthesis of Opioid Peptides : The synthesis of the title compound from L-phenylalanine, protected using the Boc group, demonstrates its utility in opioid peptide synthesis (M. Yan, 2010).

  • Development of Conformationally Constrained Amino Acids : N α -Fmoc N,N'-bis-Boc-guanyl-Tic-OH amino acids, combining basic and aromatic features, are synthesized for peptide-based structure-activity studies (Severino et al., 2004).

  • Solid-Phase Peptide Synthesis : Fmoc and Boc groups are mainstays in Solid-Phase Peptide Synthesis (SPPS), highlighting their importance in peptide assembly and modification (Nandhini et al., 2022).

Safety And Hazards

The safety data sheet for “Boc-4-(fmoc-amino)-l-phenylalanine” indicates that it is recommended for use as laboratory chemicals . Uses advised against include food, drug, pesticide or biocidal product use .

Future Directions

The future directions of “Boc-4-(fmoc-amino)-l-phenylalanine” could involve its continued use in peptide synthesis . As peptide synthesis is a crucial area in the field of biochemistry and pharmaceuticals, the demand for such compounds is likely to remain high.

properties

IUPAC Name

(2S)-3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O6/c1-29(2,3)37-28(35)31-25(26(32)33)16-18-12-14-19(15-13-18)30-27(34)36-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,34)(H,31,35)(H,32,33)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSJJSOHPQQZHC-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-4-(fmoc-amino)-l-phenylalanine

CAS RN

114346-31-5
Record name 114346-31-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
D Gimenez, A Phelan, CD Murphy, SL Cobb - Organic Letters, 2021 - ACS Publications
Fengycins are cyclic lipo-depsipeptides produced by Bacillus spp. that display potent antifungal properties but are chemically unstable. This instability has meant that no total synthesis …
Number of citations: 16 pubs.acs.org
F Frecentese, A Sosic, I Saccone… - Journal of Medicinal …, 2016 - ACS Publications
2,6-Dipeptidyl-anthraquinones are a promising class of nucleic acid-binding compounds that act as NC inhibitors in vitro. We designed, synthesized, and tested new series of 2,6-…
Number of citations: 16 pubs.acs.org
NC Yoder - 2007 - search.proquest.com
The covalent structure of biological molecules intricately encodes specific noncovalent assembly properties. For example, specific protein-protein interactions are used to construct the …
Number of citations: 0 search.proquest.com
IPC Class, A USPC - 2012 - patentsencyclopedia.com
Disclosed are 2-quinoxalinol salen compounds and in particular 2-quinoxalinol salen Schiff-base ligands. The disclosed 2-quinoxalinol salen compounds may be utilized as ligands for …
Number of citations: 0 www.patentsencyclopedia.com

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